Vinyl benzoate

Übersicht

Beschreibung

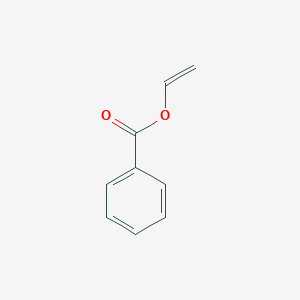

Vinyl benzoate is an organic compound that belongs to the class of vinyl esters. It is formed by the esterification of benzoic acid with vinyl alcohol. This compound is characterized by its aromatic ring structure, which is derived from benzoic acid, and a vinyl group attached to the ester functional group. This compound is used in various industrial applications, including as a monomer in polymer synthesis and as an intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vinyl benzoate can be synthesized through several methods. One common method involves the transesterification of vinyl acetate with benzoic acid in the presence of a catalyst. For instance, a carbon-supported palladium catalyst (Pd/C) can be used to achieve high yields of this compound. The optimized conditions for this reaction include a reaction temperature of 80°C, a reaction time of 10 hours, and a catalyst dosage of 4.0 wt% of reactants. The molar ratio of benzoic acid to vinyl acetate is typically 1:11, resulting in a yield of 85.7% with a purity of 98.3% .

Industrial Production Methods: In industrial settings, this compound can be produced using eco-environmental synthetic methods. These methods often involve the use of reusable catalysts to minimize environmental pollution. For example, the transesterification method mentioned above can be scaled up for industrial production, offering a sustainable and efficient route for synthesizing this compound .

Analyse Chemischer Reaktionen

Transesterification of Vinyl Acetate with Benzoic Acid

The most industrially relevant method involves Pd/C-catalyzed transesterification:

Reaction :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Reaction Time | 10 h |

| Catalyst Loading | 4.0 wt% of reactants |

| Molar Ratio (BA:VA) | 1:11 |

| Yield | 85.7% |

| Purity | 98.3% |

The Pd/C catalyst demonstrated reusability for 5 cycles with only a 4.7% yield drop. This method avoids toxic mercuric salts, offering an eco-friendly alternative .

Polymerization Reactions

This compound undergoes radical polymerization due to its terminal vinyl group:

Reaction :

Applications :

-

UV-Curable Coatings : Acts as a reactive diluent in UV-curing formulations, replacing toxic acrylates .

-

Copolymers : Forms block copolymers with styrene or acrylates for tailored thermal and mechanical properties .

Nucleophilic Substitution

This compound reacts with alcohols/thiols under acidic conditions:

Example :

Cycloaddition and Rearrangement

-

Diels-Alder Reactions : The vinyl group participates in [4+2] cycloadditions with dienes .

-

Intramolecular Cyclization : Forms benzofuran derivatives under thermal conditions .

Hydrolytic Stability

Hydrolysis occurs in aqueous acidic/basic media:

Thermal Decomposition

Decomposes at >180°C, releasing CO₂ and benzene derivatives .

Comparative Reaction Data

Stability Data

| Property | Value | Source |

|---|---|---|

| Solubility in Methanol | Miscible | |

| Flash Point | 82°C | |

| Decomposition Temperature | >180°C | |

| Hydrolytic Sensitivity | High (pH >8) |

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Polymerization Processes

Vinyl benzoate is primarily utilized in the synthesis of poly(this compound) (PVB), which can be produced through various polymerization techniques, including thermal initiation and radiation-induced polymerization. Studies have shown that the polymerization rate is influenced by the concentration of initiators and the degree of polymerization, allowing for tailored properties in the resulting polymers .

Properties of Poly(this compound)

PVB exhibits desirable characteristics such as thermal stability and mechanical rigidity due to the presence of the benzoate ring. These properties make it suitable for applications in coatings, adhesives, and as a matrix for composite materials . The thermal degradation of PVB begins at approximately 263 °C, indicating its stability under high-temperature conditions .

Drug Delivery Systems

Nanoparticle Formulation

Recent research has highlighted the potential of poly(this compound) nanoparticles as carriers for molecular delivery. These nanoparticles can encapsulate lipophilic compounds effectively, demonstrating a loading capacity of up to 1.6% by weight for lipid-soluble molecules such as coumarin-6 . The stability of these nanoparticles in physiological conditions (e.g., phosphate buffer and blood serum) enhances their applicability in pharmaceutical formulations.

Biocompatibility and Toxicity

In vitro studies indicate that poly(this compound) nanoparticles are non-toxic to human epithelial cells and primary bovine aortic endothelial cells, with IC(50) values exceeding 1000 μg/mL . This biocompatibility is crucial for their use in drug delivery applications, minimizing adverse effects when administered.

Coatings and Adhesives

This compound is also used in formulating specialty coatings and adhesives. Its ability to undergo copolymerization with other monomers allows for the development of materials with enhanced adhesion properties and resistance to environmental factors. The incorporation of this compound into adhesive formulations can improve performance metrics such as shear strength and thermal stability.

Chemical Reagent and Pharmaceutical Intermediates

This compound serves as a valuable chemical reagent in organic synthesis and as an intermediate in pharmaceutical manufacturing. Its reactivity allows it to participate in various chemical transformations, making it a versatile building block for creating complex organic molecules .

Environmental Applications

Recent studies have explored the fumigation toxicity of this compound against pests, indicating its potential use as a biopesticide or fumigant. Compared to other benzoate compounds, this compound demonstrated significant mortality rates against various strains, suggesting its effectiveness in pest control strategies .

Wirkmechanismus

Vinyl benzoate can be compared with other vinyl esters such as vinyl acetate and vinyl sulfonate:

Vergleich Mit ähnlichen Verbindungen

- Vinyl Acetate

- Vinyl Sulfonate

- Vinyl Carbamate

- Vinyl Phosphate

Vinyl benzoate stands out due to its unique combination of aromatic and vinyl functional groups, making it a versatile compound in various chemical and industrial applications.

Biologische Aktivität

Vinyl benzoate is an organic compound classified as an ester, formed from the reaction of benzoic acid and vinyl alcohol. It is primarily utilized in the production of polymers and as a chemical intermediate in various industrial applications. Understanding its biological activity is crucial for assessing its safety, potential therapeutic benefits, and environmental impact.

- Molecular Formula : C₉H₈O₂

- Molecular Weight : 152.16 g/mol

- Appearance : Colorless liquid

- Boiling Point : Approximately 210 °C

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound and its derivatives. For instance, a study highlighted the antibacterial activity of various benzoate esters, including this compound, against different bacterial strains. The results indicated that this compound exhibited significant antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Insecticidal Activity

This compound has shown potential as an insecticide. Research demonstrated that certain analogs of benzoate esters, including this compound, possess contact toxicity against various insect species. In laboratory settings, it was found that this compound had a notable lethal dose (LD50) against target insects, suggesting its utility in pest control .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated in cancer cell lines. Studies indicated that this compound could induce apoptosis in specific cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This suggests a potential role for this compound in cancer therapy, warranting further investigation into its mechanisms of action .

Case Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial efficacy of this compound against clinical isolates, it was found to inhibit bacterial growth effectively at concentrations as low as 50 µg/mL. The study employed disk diffusion methods to evaluate the zone of inhibition and confirmed the compound's potential as a natural antibacterial agent .

Case Study 2: Insecticidal Application

A field trial evaluated the effectiveness of this compound as an insecticide in agricultural settings. The results showed a significant reduction in pest populations when applied at concentrations of 100 mg/L. The study concluded that this compound could serve as an eco-friendly alternative to synthetic pesticides .

Research Findings Summary

Eigenschaften

IUPAC Name |

ethenyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-2-11-9(10)8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZCZZVUFDCZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24991-32-0 | |

| Record name | Benzoic acid, ethenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24991-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50227700 | |

| Record name | Vinyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-78-8 | |

| Record name | Vinyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1E7C1GGKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of vinyl benzoate?

A1: this compound has the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy has been used to identify specific functional groups within the molecule. [, , ] Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, has been employed to study the structure and dynamics of poly(this compound) and compare it to other polymers. []

Q3: How does the addition of this compound affect the properties of polyurethane?

A3: Graft polymerization of this compound onto polyurethane enhances its tensile strength, improves shape recovery at low temperatures, and increases low-temperature flexibility without compromising tensile strain or shape retention. []

Q4: Can this compound be used to modify wood properties?

A4: Yes, chemically modifying wood with this compound can enhance its resistance to termite attack. [] This modification appears to be more effective than modification with vinyl acetate when compared at similar weight gains. []

Q5: How do clear coatings perform on wood modified with this compound when exposed to weather?

A5: Clear coatings generally exhibit improved performance on wood treated with this compound compared to untreated wood, especially when the coatings contain photostabilizers. [] Chromic acid treatment yielded the best overall coating performance. []

Q6: What are the characteristics of this compound polymerization?

A6: this compound polymerization, often initiated by free radicals, tends to be slow and results in polymers with relatively low molecular weights. [, ] This behavior is attributed to the tendency of the growing polymer chain to add to the aromatic ring of the this compound molecule, forming a stable, non-propagating radical. [, ]

Q7: How does this compound behave in copolymerization reactions?

A7: this compound has been copolymerized with various monomers, including vinyl acetate, styrene, and dodecyl acrylate. [, , ] Reactivity ratios, determined through methods like Mayo-Lewis and Kelen-Tudos, provide insights into the copolymerization behavior. []

Q8: Can this compound be used to create light-focusing materials?

A8: Yes, this compound can be copolymerized with methyl methacrylate to create light-focusing plastic rods and fibers. [, , ] These materials exhibit a parabolic refractive-index distribution, enabling the focusing of light. [, , ] The properties of these materials can be tuned by adjusting copolymerization conditions. [, , ]

Q9: Are there any environmental concerns associated with polyethylene terephthalate (PET) bottles?

A11: Yes, studies have shown that PET bottles can release volatile organic compounds (VOCs) like nonanal, decanal, benzene, ethylbenzene, and this compound, especially when exposed to high temperatures. [, ] The release of these compounds raises concerns about the potential migration of these substances into bottled water during manufacturing and storage. [, ]

Q10: What are the implications of this compound being identified in PET bottles?

A12: The presence of this compound, alongside other VOCs, in PET bottles emphasizes the importance of controlling temperatures during both PET bottle production and bottled water storage. [, ] Elevated temperatures can lead to increased generation and potential migration of these compounds into the water, raising potential health concerns. [, ]

Q11: What are potential areas for further research on this compound?

A13:

* Exploring the use of different catalysts and reaction conditions for this compound synthesis and polymerization. []* Investigating the potential of this compound-based polymers in various applications like drug delivery systems, sensors, and optical devices. [] * Further investigating the environmental impact of this compound release from PET bottles and developing mitigation strategies. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.